Myxochelin B
Description
Overview of Siderophore Classes and Biological Significance
Iron is a critical element for nearly all life forms, participating in essential cellular processes like the citric acid cycle and electron transport chain. nih.gov However, in aerobic environments and at physiological pH, iron exists predominantly in the highly insoluble ferric (Fe³⁺) form, making it largely unavailable to organisms. nih.gov To overcome this limitation, microorganisms synthesize and secrete siderophores, which are high-affinity iron-chelating compounds. nih.govnih.govresearchgate.net These molecules bind to Fe³⁺, forming a soluble complex that can be transported into the cell through specific receptors. nih.gov
Siderophores are generally classified based on the chemical nature of their functional groups that coordinate the iron ion. The main classes are:
Hydroxamates : These are the most common type and are produced by both bacteria and fungi. researchgate.netfftc.org.tw
Catecholates : This class, to which myxochelins belong, is found exclusively in bacteria and is known for a very high affinity for iron. mdpi.comresearchgate.netfftc.org.tw
Carboxylates : This group utilizes carboxyl and hydroxyl groups for iron chelation. fftc.org.twfrontiersin.org
Mixed-type : Some siderophores incorporate more than one type of functional group. frontiersin.org
The primary biological significance of siderophores lies in their role in microbial iron acquisition. ontosight.ai By efficiently scavenging scarce iron, they enable the growth and proliferation of the producing microorganisms. ontosight.ai This capability also makes them important in microbial competition, as they can deprive other, non-producing organisms of essential iron. fftc.org.tw
Myxobacteria as a Source of Secondary Metabolites
Myxobacteria, a group of soil-dwelling, Gram-negative bacteria, are renowned for their complex social behaviors and as prolific producers of a wide array of secondary metabolites with diverse chemical structures and biological activities. nih.govasm.orgnih.govresearchgate.netnih.gov These natural products are not directly involved in the primary growth of the bacteria but play crucial roles in their survival and interactions with the environment. nih.gov The chemical diversity of myxobacterial metabolites is vast, including macrocyclic lactones, linear and cyclic peptides, and pigments. nih.govnih.gov Following actinomycetes, myxobacteria are considered one of the most promising microbial sources for the discovery of novel natural products. mdpi.com
Myxobacteria play a significant role in their native soil ecosystems. nih.govwisconsin.edu They are known as micropredators, capable of gliding towards and preying on other bacteria and fungi. wisconsin.edufrontiersin.orgasm.org This predatory behavior is facilitated by the secretion of a cocktail of lytic enzymes and antibiotic secondary metabolites that kill and lyse their prey. nih.govasm.org The production of antibiotics helps control populations of other bacteria, contributing to a balanced soil microbiome. wisconsin.edu
The remarkable capacity of myxobacteria to produce a diverse range of secondary metabolites is encoded in their exceptionally large genomes. nih.govfrontiersin.orgbiorxiv.org A significant portion of their genomic DNA, sometimes up to 10%, is dedicated to biosynthetic gene clusters (BGCs), which are responsible for the production of these specialized metabolites. univ-amu.fr Genome sequencing has revealed that the biosynthetic potential of myxobacteria is far from fully explored, with many BGCs remaining "cryptic" or "silent" under standard laboratory cultivation conditions. nih.govmdpi.comacs.org
Analysis of sequenced myxobacterial genomes consistently shows a high number and diversity of BGCs, suggesting a vast, untapped reservoir for the discovery of new natural products. mdpi.comfrontiersin.orgbiorxiv.orgacs.org These clusters often encode for polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), or hybrids of the two, which are large enzymatic assembly lines responsible for synthesizing complex molecules. nih.gov The exploration of this genetic potential through genome mining and the development of methods to activate silent BGCs are active areas of research aimed at discovering novel compounds. mdpi.comacs.org
Ecological Role of Myxobacteria in Microbial Interactions
Historical Context of Myxochelin Discovery
The myxochelin family of siderophores has been studied for over three decades. nih.gov The first member, Myxochelin A, was isolated in 1989 from the myxobacterium Angiococcus disciformis. caymanchem.com Subsequent research provided deeper insights into their biosynthesis with the sequencing of the gene cluster responsible for producing myxochelins A and B from another myxobacterium, Stigmatella aurantiaca Sg a15. ebi.ac.ukacs.orgnih.gov This discovery was pivotal, as it identified the core enzymes involved in their assembly, including the non-ribosomal peptide synthetase (NRPS) subunit MxcG and the aminotransferase MxcL, which is specifically required for the formation of Myxochelin B. ebi.ac.ukacs.orgnih.gov The biosynthetic gene clusters have also been identified in other myxobacteria, such as Sorangium cellulosum So ce56. ebi.ac.ukresearchgate.net
Myxochelin Family Diversity
The myxochelins are a well-studied family of catecholate-type siderophores produced by numerous myxobacterial strains. mdpi.comresearchgate.netpreprints.org The foundational members of this family are Myxochelin A and this compound. researchgate.netnih.gov Their shared chemical scaffold consists of two 2,3-dihydroxybenzoic acid (DHBA) units linked to a lysine (B10760008) backbone. acs.orgmdpi.com The key structural difference is that Myxochelin A possesses a terminal alcohol group, while this compound has a primary amine group. acs.orgresearchgate.net
Research has expanded the known diversity of the myxochelin family significantly. Through precursor-directed biosynthesis and the discovery of new natural congeners, several other derivatives have been identified. These include:
Myxochelin C : A derivative with a third N-(2,3-dihydroxybenzoyl) moiety. asm.org
Pseudochelin A : An imidazoline-containing derivative formed via an intramolecular condensation of the primary amine in this compound, a reaction catalyzed by the enzyme MxcM. mdpi.comresearchgate.net
This compound-succinate : A recently discovered congener from the strain MSr12020 that features a succinyl group attached to the primary amine of this compound. researchgate.netnih.govresearchgate.netpreprints.orgresearchgate.net This derivative has shown antibacterial and moderate cytotoxic activities. researchgate.netnih.govx-mol.net
Myxochelins N1, N2, and N3 : These are newer members isolated from Corallococcus sp. MCy9049, which are unique for incorporating a nicotinic acid (a form of vitamin B3) moiety in place of one of the DHBA units. mdpi.compreprints.orgnih.gov
This growing family of related compounds highlights the biosynthetic flexibility of the myxochelin pathway in myxobacteria. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]hexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H25N3O6/c21-11-12(23-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-22-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,24-27H,1-2,5,10-11,21H2,(H,22,28)(H,23,29)/t12-/m0/s1 |
InChI Key |
QTARRKFUMCSVOF-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CN)NC(=O)C2=C(C(=CC=C2)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CN)NC(=O)C2=C(C(=CC=C2)O)O |
Synonyms |
myxochelin B |
Origin of Product |
United States |
Biosynthesis of Myxochelin B
Producer Microorganisms and Strain Variations
Myxochelin B, along with its precursor Myxochelin A, is produced by a variety of bacteria, most notably by myxobacteria. asm.org However, its production is not exclusive to this group.
Stigmatella aurantiaca Sg a15
The myxobacterium Stigmatella aurantiaca Sg a15 is a well-characterized producer of myxochelins A and B. researchgate.netnih.govacs.org The biosynthetic gene cluster for these siderophores was first cloned and characterized from this strain. researchgate.netcapes.gov.brnih.gov Inactivation of genes within this cluster in S. aurantiaca Sg a15 results in a mutant that is unable to grow under iron-limiting conditions, highlighting the critical role of myxochelins in iron acquisition for this organism. researchgate.netcapes.gov.brnih.gov The complete myxochelin regulon in this strain comprises 12 genes. asm.orgresearchgate.net
Myxococcus xanthus
Myxococcus xanthus is another myxobacterial species known to produce myxochelins A and B to maintain its iron homeostasis. asm.orgnih.gov The core biosynthetic genes found in S. aurantiaca are also present in the M. xanthus myxochelin regulon. asm.orgnih.gov This strain has been utilized as a heterologous host for the production of myxochelin derivatives. researchgate.net For instance, introducing specific genes into M. xanthus has enabled the production of related compounds. asm.org
Corallococcus sp. MCy9049 and other Myxobacterial Strains
The production of myxochelins is widespread among myxobacteria. benagen.com Corallococcus sp. MCy9049 is a known producer of myxochelin congeners. researchgate.netnih.govresearchgate.netglobalauthorid.com Analysis of numerous myxobacterial genomes has revealed the presence of the myxochelin biosynthetic gene cluster in various genera, including Archangium, Sorangium, Polyangium, Cystobacter, and Hyalangium. benagen.com This wide distribution underscores the ecological significance of myxochelins for this bacterial group. benagen.com
Non-Myxobacterial Producers
While myxochelins are predominantly associated with myxobacteria, they have also been identified in other bacterial lineages. asm.org Examples include the actinomycete Nonomuraea pusilla and the Chloroflexi bacterium Herpetosiphon aurantiacus. asm.orgnih.gov It is hypothesized that some of these non-myxobacterial producers may have acquired the myxochelin biosynthesis genes through horizontal gene transfer. asm.orgnih.gov The marine bacterium Pseudoalteromonas piscicida S2040 has also been reported to produce myxochelins A and B. asm.org
Biosynthetic Gene Cluster (BGC) Analysis
The biosynthesis of this compound is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC). The core set of genes is highly conserved among producer strains. asm.orgbenagen.com
Identification and Characterization of Core Biosynthesis Genes (e.g., mxcC, mxcD, mxcE, mxcF, mxcG, mxcL)
The biosynthesis of this compound begins with the synthesis of 2,3-dihydroxybenzoic acid (DHBA). This is accomplished by the enzymes encoded by the genes mxcC and mxcD, in conjunction with the isochorismatase domain of mxcF. asm.orgresearchgate.netcapes.gov.brnih.govnih.gov
The subsequent assembly of the myxochelin backbone is carried out by a non-ribosomal peptide synthetase (NRPS) system. researchgate.netnih.govacs.org
mxcE : This gene encodes a 2,3-DHBA-AMP ligase, which activates DHBA. asm.orgresearchgate.netnih.govuni-saarland.de
mxcF : This gene codes for a bifunctional protein containing an aryl carrier protein (ArCP) domain and an isochorismatase domain. asm.orgresearchgate.netnih.gov The ArCP domain tethers the activated DHBA during the assembly process. asm.orgnih.gov
mxcG : This gene encodes the central NRPS enzyme. researchgate.netresearchgate.netcapes.gov.brnih.gov It possesses an adenylation (A) domain that specifically activates L-lysine, a peptidyl carrier protein (PCP) domain to which the lysine (B10760008) is tethered, a condensation (C) domain that forms amide bonds between two molecules of DHBA and the two amino groups of lysine, and a C-terminal reductase (Red) domain. researchgate.netnih.govacs.orgbenagen.com
mxcL : This gene encodes an aminotransferase. asm.orgresearchgate.netnih.govacs.orgresearchgate.netcapes.gov.brnih.gov
The process continues with the NRPS MxcG linking two DHBA units to the amino groups of L-lysine. asm.org The resulting thioester, bound to the PCP domain of MxcG, is then reduced by the reductase domain of MxcG to form an aldehyde intermediate. asm.orgresearchgate.netnih.govacs.org This aldehyde can then undergo one of two fates: further reduction by the MxcG reductase domain to yield Myxochelin A, or transamination catalyzed by the aminotransferase MxcL to produce this compound. asm.orgresearchgate.netnih.govacs.org The relative levels of Myxochelin A and B are likely controlled by the competition between the MxcG reductase domain and MxcL for the aldehyde intermediate. researchgate.netnih.govacs.org
Table 1: Core Genes in this compound Biosynthesis
| Gene | Encoded Protein/Domain | Function in this compound Biosynthesis |
|---|---|---|
| mxcC | Enzyme | Part of the machinery for 2,3-dihydroxybenzoic acid (DHBA) synthesis. asm.orgresearchgate.netcapes.gov.brnih.govnih.gov |
| mxcD | Isochorismic acid synthase | Involved in DHBA synthesis; inactivation leads to a myxochelin-negative phenotype. asm.orgresearchgate.netcapes.gov.brnih.govnih.gov |
| mxcE | 2,3-DHBA-AMP ligase (Adenylation domain) | Activates DHBA for incorporation into the myxochelin structure. asm.orgresearchgate.netnih.govuni-saarland.de |
| mxcF | Bifunctional protein (Isochorismatase/Aryl Carrier Protein) | Involved in DHBA synthesis and tethers activated DHBA. asm.orgresearchgate.netnih.gov |
| mxcG | Non-ribosomal peptide synthetase (NRPS) | Central assembly enzyme; activates lysine, condenses it with two DHBA units, and reduces the resulting thioester to an aldehyde intermediate. researchgate.netnih.govacs.orgresearchgate.netcapes.gov.brnih.govbenagen.com |
| mxcL | Aminotransferase | Catalyzes the transamination of the aldehyde intermediate to form the final this compound product. asm.orgresearchgate.netnih.govacs.orgresearchgate.netcapes.gov.brnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Myxochelin A |
| This compound |
| 2,3-dihydroxybenzoic acid (DHBA) |
Genomic Context and Comparative Genomics of mxc BGCs
The biosynthetic gene clusters (BGCs) responsible for producing myxochelins, known as mxc BGCs, are widely distributed among various genera of myxobacteria, including Myxococcus, Corallococcus, Stigmatella, Archangium, Polyangium, and Sorangium. benagen.com This widespread presence underscores the ecological importance of myxochelins for this bacterial group. benagen.com While the architectural arrangement of genes within the clusters can vary between different genera, a core set of biosynthetic genes, mxcC through mxcG, is consistently present. benagen.com
Comparative genomic analyses of myxobacterial strains reveal significant insights into the organization and plasticity of these clusters. asm.orgbiorxiv.org For instance, in many sequenced environmental Myxococcia, the mxc BGC is situated within a "cluster-dense" region of the chromosome, often in proximity to other hybrid PKS-NRPS clusters. biorxiv.orgnih.gov This genomic organization suggests a potential for metabolic adaptability and evolutionary rearrangements. biorxiv.orgnih.gov
A key differentiator within mxc BGCs is the presence or absence of the mxcL gene, which encodes the aminotransferase essential for the final step in this compound synthesis. asm.orgnih.gov While most analyzed myxobacteria possess the mxcL gene and are thus presumed to produce this compound, some strains lack it and are predicted to produce only Myxochelin A. asm.orgasm.org For example, a comparative study showed that mxc BGCs from the genus Archangium are often devoid of mxcL. benagen.com This variation in gene content directly correlates with the specific myxochelin congeners produced by a given strain.
Table 1: Comparative Overview of Myxochelin BGCs in Select Bacterial Strains
| Bacterial Strain | Core Biosynthesis Genes (mxcC-G) | Aminotransferase (mxcL) for this compound | Key Genomic Feature |
|---|---|---|---|
| Stigmatella aurantiaca Sg a15 | Present | Present | Well-characterized regulon comprising 12 genes. asm.orgnih.gov |
| Myxococcus xanthus DK1622 | Present | Present | Regulon consists of nine genes in total. asm.orgnih.gov |
| Pseudoalteromonas piscicida S2040 | Present | Absent | Contains exclusive genes (mxcM, mxcN, mxcO, mxcP) not found in myxobacterial BGCs. asm.org |
| Archangium sp. SDU34 | Present | Absent | Absence of mxcL explains the lack of this compound production. benagen.com |
Horizontal Gene Transfer Events in Myxochelin Biosynthesis
The distribution of siderophore biosynthetic pathways across taxonomically distinct bacteria is often attributed to horizontal gene transfer (HGT). asm.org The mxc BGC is a prime example of this phenomenon. While myxobacteria are the predominant producers of myxochelins, biosynthetic genes for these molecules have also been identified in a few actinomycetes. asm.orgasm.org Given that both myxobacteria and actinomycetes are common soil-dwelling microorganisms, it is hypothesized that some actinomycetes may have acquired the myxochelin biosynthesis genes via HGT from myxobacteria. asm.orgasm.orgresearchgate.net This transfer would account for the otherwise restricted occurrence of the mxc regulon in the actinomycete taxon. asm.orgresearchgate.net
Enzymatic Mechanisms of Biosynthesis
The assembly of this compound is a classic example of non-ribosomal peptide synthesis, a process independent of the ribosome that allows for the incorporation of non-proteinogenic building blocks. This synthesis is carried out by a series of large, multifunctional enzymes.
Role of Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The core of the myxochelin assembly line is composed of Non-Ribosomal Peptide Synthetase (NRPS) machinery. asm.orgnih.gov Specifically, the proteins MxcE, MxcF, and MxcG work in concert to construct the myxochelin scaffold from its precursors: two molecules of 2,3-dihydroxybenzoic acid (DHBA) and one molecule of L-lysine. asm.orgnih.govresearchgate.net The final step, which distinguishes this compound from its precursor, is catalyzed by the aminotransferase MxcL, which converts a terminal aldehyde group into a primary amine. asm.orgnih.govnih.gov
MxcG: Condensation, Adenylation, Thiolation, and Reductase Domains
MxcG is the central mega-synthetase in the pathway, a single NRPS subunit that contains multiple catalytic domains responsible for the core assembly of the molecule. nih.govresearchgate.netpnas.org
Adenylation (A) Domain : This domain specifically recognizes and activates the amino acid L-lysine through the consumption of ATP, forming a lysine-AMP intermediate. benagen.compnas.orgresearchgate.net
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated lysine is then covalently tethered as a thioester to the phosphopantetheinyl arm of the PCP domain, preparing it for subsequent reactions. benagen.comnih.govresearchgate.net
Condensation (C) Domain : In a highly unusual process, this single C domain catalyzes two separate condensation reactions. pnas.orgresearchgate.net It forms two amide bonds by linking a DHBA molecule (delivered from MxcF) to the α-amino group of the tethered lysine and a second DHBA molecule to the ε-amino group. pnas.orgresearchgate.netpnas.org Typically, NRPS C domains perform only one round of condensation. pnas.orgresearchgate.net
Reductase (R) Domain : Located at the C-terminus, this NADPH-dependent domain is responsible for releasing the final product from the NRPS assembly line. asm.orgpnas.orgresearchgate.net It performs a two-electron reduction of the PCP-bound thioester, which releases the molecule as a free aldehyde intermediate. nih.govnih.govacs.org This aldehyde is the direct precursor to this compound. nih.gov This reductive release is a distinct chain termination mechanism found in several NRPS and PKS systems. pnas.orgpnas.org
MxcE: Adenylation and Loading of Precursors
MxcE is a standalone adenylation (A) domain that initiates the biosynthetic process. mdpi.commdpi.com Its primary role is to activate the aryl-acid precursor, 2,3-dihydroxybenzoic acid (DHBA), in an ATP-dependent reaction. mdpi.commdpi.com Following activation, MxcE transfers the DHBA molecule to the Aryl Carrier Protein (ArCP) domain of MxcF. pnas.orgmdpi.comresearchgate.net MxcE has been shown to exhibit substrate promiscuity, capable of activating and loading other benzoic acid derivatives, which can lead to the formation of non-natural myxochelin analogs. benagen.commdpi.comacs.org
MxcF: Aryl Carrier Protein (ArCP) Domain
MxcF is a bifunctional protein that plays roles in both precursor supply and assembly. asm.orgresearchgate.net Its Aryl Carrier Protein (ArCP) domain functions as a shuttle. pnas.orgmdpi.com It accepts the activated DHBA from MxcE and tethers it via a thioester bond. mdpi.commdpi.com The ArCP domain then delivers the DHBA building block to the condensation domain of the MxcG megasynthetase for incorporation into the growing molecule. pnas.orgpnas.org This process occurs twice to supply both DHBA units required for the final structure. pnas.org MxcF also contains an isochorismatase domain, which participates in the upstream biosynthesis of DHBA itself from chorismate. asm.orgnih.govmdpi.com
Table 2: Key Enzymes and Domains in this compound Biosynthesis
| Enzyme | Domain(s) | Function |
|---|---|---|
| MxcG | Adenylation (A) | Activates L-lysine. benagen.compnas.orgresearchgate.net |
| Thiolation (PCP) | Tethers activated L-lysine as a thioester. benagen.comnih.govresearchgate.net | |
| Condensation (C) | Performs two condensations, linking DHBA to both amino groups of lysine. pnas.orgresearchgate.net | |
| Reductase (R) | Reduces the thioester to an aldehyde, releasing the intermediate from the PCP domain. nih.govnih.govpnas.org | |
| MxcE | Adenylation (A) | Activates the precursor 2,3-dihydroxybenzoic acid (DHBA) and loads it onto MxcF. mdpi.commdpi.comresearchgate.net |
| MxcF | Aryl Carrier Protein (ArCP) | Accepts activated DHBA from MxcE and delivers it to the MxcG assembly line. pnas.orgmdpi.commdpi.com |
Precursor Supply and Activation
The biosynthesis of this compound is initiated with the provision and activation of two key precursors: 2,3-dihydroxybenzoic acid (DHBA) and L-lysine. acs.orgnih.govebi.ac.uk The myxochelin gene cluster encodes the necessary enzymes for the synthesis and subsequent activation of these building blocks. nih.gov
DHBA Assembly (MxcC, MxcD, MxcF)
The formation of the DHBA moiety is a critical preparatory stage. The enzymes MxcC, MxcD, and MxcF are encoded within the myxochelin biosynthetic gene cluster and are responsible for the assembly of DHBA. nih.govmdpi.combenagen.comresearchgate.net MxcD has been identified as an active isochorismic acid synthase, a key function in the conversion of chorismate into DHBA. ebi.ac.ukasm.orgnih.gov MxcF is a bifunctional enzyme that possesses an isochorismatase domain, which also participates in the conversion of chorismate, and an aryl carrier protein (ArCP) domain that tethers the activated DHBA for the subsequent steps in the biosynthetic assembly line. asm.orgresearchgate.netnih.gov The standalone adenylation domain MxcE activates DHBA through an ATP-dependent process and loads it onto the ArCP domain of MxcF. mdpi.comresearchgate.netnih.gov
Key Enzymatic Steps Leading to this compound
Following the preparation and activation of the precursors, a multi-enzyme complex orchestrates the condensation and modification of the building blocks, leading to the formation of this compound.
Thioester Reduction and Aldehyde Intermediate Formation by MxcG Reductase Domain
The central player in the assembly is the non-ribosomal peptide synthetase (NRPS) MxcG. acs.orgnih.gov This enzyme activates L-lysine and tethers it to its peptidyl carrier protein (PCP) domain. acs.orgresearchgate.net The condensation domain of MxcG then catalyzes the formation of amide bonds between the two amino groups of the tethered lysine and two molecules of DHBA, which are delivered from MxcF. acs.orgpnas.orgnih.gov
The resulting thioester-bound intermediate is then acted upon by the C-terminal reductase (Red) domain of MxcG. acs.orgasm.orgnih.gov This NADPH-dependent domain catalyzes a two-electron reduction of the thioester, releasing it from the enzyme complex as an aldehyde intermediate. acs.orgnih.govasm.orgpnas.org The existence of this aldehyde intermediate has been unequivocally established through in vitro studies. acs.orgnih.gov
Transamination of Aldehyde Intermediate by MxcL to form this compound
The aldehyde intermediate stands at a crucial branch point in the pathway. It can either undergo a further two-electron reduction by the MxcG reductase domain to yield myxochelin A, or it can be subjected to a transamination reaction to form this compound. acs.orgnih.govresearchgate.netasm.org This transamination is catalyzed by the aminotransferase MxcL, which is also encoded within the myxochelin gene cluster. acs.orgnih.govebi.ac.ukmdpi.com MxcL facilitates the exchange of the aldehyde's carbonyl group for an amino group, thus completing the synthesis of this compound. asm.orgnih.govplos.org The relative levels of myxochelin A and B produced are thought to be controlled by the direct competition between the MxcG reductase domain and MxcL for the free aldehyde intermediate. acs.orgnih.govebi.ac.uk
Enzymatic Promiscuity and Substrate Flexibility
Research has revealed a degree of enzymatic promiscuity within the myxochelin biosynthetic pathway. The loading module, particularly the adenylation domain MxcE, has demonstrated the ability to activate and incorporate alternative aromatic carboxylic acids in place of DHBA. mdpi.combenagen.com This substrate flexibility has been exploited in precursor-directed biosynthesis experiments to generate novel myxochelin analogues. mdpi.comnih.gov For instance, feeding cultures with nicotinic acid has led to the production of nicotinic myxochelin congeners. mdpi.combenagen.comresearchgate.net This indicates that the biosynthetic machinery can tolerate variations in the precursor structure, opening avenues for the creation of new bioactive molecules. nih.govmdpi.com
In Vitro Reconstitution of Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway has been significantly advanced by the successful in vitro reconstitution of the entire process. acs.orgpnas.orgnih.gov By combining the purified enzymes MxcE, MxcF, MxcG, and MxcL with the necessary substrates ATP, NADPH, L-lysine, and DHBA, researchers have been able to synthesize this compound in a test tube. acs.orgebi.ac.uknih.gov These experiments were crucial in confirming the roles of the individual enzymes, demonstrating the existence of the aldehyde intermediate, and establishing the competition between the reductase and transaminase activities that determine the final product ratio of myxochelin A to B. acs.orgnih.govebi.ac.uknih.gov The in vitro system has also been instrumental in studying the substrate specificity of the enzymes and generating novel myxochelin derivatives. ebi.ac.uknih.govcapes.gov.br
Derivatives (e.g., this compound-succinate, Pseudochelin A)
The core structure of this compound serves as a scaffold for further enzymatic modifications, leading to the generation of several derivatives. These derivatives often exhibit unique biological properties. The formation of these related compounds showcases the metabolic versatility of the producing organisms. Notable derivatives include Pseudochelin A and this compound-succinate.
Pseudochelin A is a catechol siderophore structurally related to the myxochelins. nih.gov It was identified in the marine bacterium Pseudoalteromonas piscicida S2040 alongside myxochelins A and B. dtu.dkasm.org The biosynthesis of Pseudochelin A originates from its precursor, this compound. dtu.dknih.gov The transformation involves a significant structural change: an intramolecular condensation of the β-aminoethyl amide group present in this compound. nih.govmdpi.com This reaction results in the formation of a distinctive imidazoline (B1206853) moiety, which characterizes Pseudochelin A. asm.orgresearchgate.net The production of Pseudochelin A has been successfully engineered in the myxobacterium Myxococcus xanthus, a native producer of this compound, by introducing a single, specific gene. nih.govnih.gov
This compound-succinate is another derivative, isolated from the terrestrial myxobacterial strain MSr12020. sciprofiles.comnih.gov This congener is distinguished by a succinyl group decorating the primary amine of the this compound core structure. sciprofiles.comnih.govresearchgate.net While the precise enzymatic steps are still under investigation, a biosynthetic pathway has been proposed that branches from the established myxochelin pathway. researchgate.net This unique succinylation represents another strategy for the chemical modification of the this compound scaffold. sciprofiles.comnih.gov
Role of Enzymes like MxcM in Derivative Formation (e.g., Imidazoline Ring Formation)
The formation of the characteristic imidazoline ring in Pseudochelin A from this compound is catalyzed by a specific enzyme, MxcM. nih.govmdpi.com The gene for this enzyme was discovered in the myxochelin gene cluster of Pseudoalteromonas piscicida S2040. asm.orgmdpi.com
MxcM is an enzyme belonging to the amidohydrolase superfamily. asm.orgmdpi.com However, unlike many enzymes in this family that catalyze hydrolysis, MxcM facilitates an intramolecular condensation reaction. mdpi.comresearchgate.net Its function was unequivocally confirmed through in vitro reconstitution using purified MxcM with this compound as the substrate, and in vivo by heterologously expressing the mxcM gene in Myxococcus xanthus. nih.govnih.govresearchgate.net The engineered M. xanthus strain, which naturally produces this compound, gained the ability to synthesize Pseudochelin A. nih.govresearchgate.net
Biochemical characterization of MxcM reveals it to be a robust and promising biocatalyst. mdpi.com It is a solvent-stable and halotolerant enzyme. mdpi.com Interestingly, experimental data suggest that MxcM's catalytic activity does not depend on a metal ion, a feature that is uncommon among amidohydrolases. mdpi.com The enzyme demonstrates the ability to introduce imidazoline rings into derivatives of its natural substrate, this compound, although with varying efficiency depending on modifications to the aromatic rings of the substrate. mdpi.com This catalytic activity provides the molecular basis for the formation of the imidazoline heterocycle in siderophore biosynthesis. nih.govresearchgate.net
Structural Elucidation Methodologies
Spectroscopic Techniques Employed (e.g., NMR, MS, HR-ESIMS, UV-Vis)
A suite of spectroscopic methods was utilized to define the planar structure of Myxochelin B. High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESITOFMS) was crucial in establishing the molecular formula of the compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) HR-ESITOFMS analysis of this compound yielded a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 404.1819. This experimental value is in close agreement with the calculated mass of 404.1817 for the molecular formula C₂₀H₂₆N₃O₆, confirming the elemental composition of the molecule. acs.org Tandem mass spectrometry (MS/MS) studies have further characterized the structure by identifying key fragmentation patterns, such as the ions at m/z 387 and 251. researchgate.net
Table 1: HR-ESITOFMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₆N₃O₆ |
| Ion | [M+H]⁺ |
| Calculated m/z | 404.1817 |
| Found m/z | 404.1819 |
UV-Vis Spectroscopy The ultraviolet-visible (UV-Vis) spectrum of this compound was recorded in methanol (B129727). It displays characteristic absorption maxima (λmax) that correspond to the π-π* transitions within its aromatic systems. acs.org The presence of the dihydroxybenzoyl groups, a common feature in catecholate siderophores, is indicated by these absorptions. acs.org
Table 2: UV-Vis Absorption Data for this compound in Methanol
| λmax (nm) | log ε |
|---|---|
| 208 | 4.21 |
| 246 | 4.40 |
| 312 | 2.89 |
Nuclear Magnetic Resonance (NMR) Spectroscopy The detailed connectivity of this compound was established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation). These analyses were conducted on spectrometers operating at 500 MHz for proton and 175 MHz for carbon nuclei, with samples dissolved in deuterated methanol (CD₃OD). mdpi.com While the full dataset is provided in supplementary materials of the referenced study, the techniques confirm the presence of two dihydroxybenzoyl moieties linked to a modified lysine (B10760008) backbone. acs.orgmdpi.comresearchgate.net The analysis is analogous to that performed on its derivatives, where COSY experiments reveal proton-proton couplings within the aliphatic chain and aromatic rings, and HMBC correlations establish long-range connections between protons and carbons, thereby linking the structural fragments together. researchgate.net
Table 3: NMR Spectroscopic Data for this compound in CD₃OD
Note: The detailed ¹H and ¹³C chemical shifts, and 2D correlation data for this compound (designated as compound 2 in the study) are available in the supplementary material (Table S2) of the cited publication by Okoth et al., 2022. acs.orgmdpi.com
| Technique | Purpose |
|---|---|
| ¹H NMR | Identifies proton environments and their multiplicities. |
| ¹³C NMR | Identifies carbon environments. |
| COSY | Establishes ¹H-¹H spin-spin coupling correlations. |
| HMBC | Establishes long-range ¹H-¹³C correlations to connect structural fragments. |
Chiral Analysis and Absolute Configuration Determination
This compound possesses a single stereocenter at the C-2 position of its lysine-derived backbone. The determination of its absolute configuration is critical for a complete structural description.
The absolute configuration of this compound is assigned as S. This assignment is primarily based on its biosynthetic relationship with the co-produced and well-characterized siderophore, Myxochelin A. The biosynthesis of both compounds proceeds through a common aldehyde intermediate derived from L-lysine. nih.gov This intermediate is either reduced to form Myxochelin A (with a primary alcohol) or transaminated by the enzyme MxcL to yield this compound (with a primary amine). nih.gov This shared pathway strongly implies that the original S configuration from L-lysine is retained in this compound, just as it is in Myxochelin A.
This assignment is further supported by chiroptical measurements. This compound exhibits a negative specific rotation value ([α]D²⁵ = -9.2 in methanol), which is consistent with the negative optical rotations observed for other myxochelins possessing the S configuration. acs.org For closely related new myxochelins, the absolute configuration has been definitively confirmed through methods like total synthesis and comparison of circular dichroism (CD) spectra with synthetic standards, reinforcing the stereochemical assignment for this class of compounds.
Synthetic Approaches and Analog Design
Total Synthesis Strategies of Myxochelin B and its Analogues
Total synthesis provides an unambiguous route to confirm chemical structures discovered through analytical methods and allows for the creation of analogs not accessible through biological systems.
One notable strategy for synthesizing myxochelin analogues begins with either methyl L-lysinate or its protected form, methyl α-N-Boc-L-lysinate, for targets requiring different aryl groups on the α- and ε-amino positions. nih.gov The synthesis proceeds with an amide coupling, often using a reagent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), first at the ε-amino position. nih.gov Following this, the Boc protecting group on the α-amino position is removed to allow for a second amide coupling. The final step involves the removal of benzyl (B1604629) protecting groups from the catechol moiety under reductive conditions to yield the target compounds. nih.gov
Another efficient synthetic route to myxochelin A and its derivatives starts with L-lysine ethyl ester hydrochloride. mdpi.com This approach is particularly effective for synthesizing molecules with identical aryl groups on both the α- and ε-amino groups through amide coupling. mdpi.com The synthesis is completed by the reduction of the ethyl ester to a primary hydroxyl group using lithium borohydride, followed by the demethylation of the methoxy (B1213986) groups on the benzamide (B126) moiety with boron tribromide. mdpi.com Total synthesis has been crucial in confirming the structures of newly discovered natural congeners, such as myxochelins N1 and N2, which feature a nicotinic acid moiety. nih.govmdpi.com
These synthetic efforts are often convergent, where different parts of the molecule are synthesized separately before being combined, a strategy that contrasts with the linear, step-by-step assembly line approach used in natural biosynthesis. nih.gov
Precursor-Directed Biosynthesis (PDB) for Analog Generation
Precursor-Directed Biosynthesis (PDB) is a powerful technique that leverages the natural biosynthetic machinery of an organism to create novel compounds. By feeding structural analogs of a natural precursor to the producing organism, these "unnatural" building blocks can be incorporated into the final product.
This strategy has been successfully applied to generate a variety of myxochelin derivatives. researchgate.net The promiscuity of key enzymes in the myxochelin biosynthetic pathway, such as MxcE which activates and loads benzoic acid derivatives onto the assembly line, is critical for the success of PDB. researchgate.net Researchers have utilized genetically engineered strains of Myxococcus xanthus containing the assembled pseudochelin pathway for this purpose. nih.govresearchgate.net By feeding this recombinant strain a selection of different aryl carboxylic acids, fourteen previously unknown analogs of this compound and pseudochelin A were generated and structurally characterized. nih.govebi.ac.ukresearchgate.net
PDB has also been employed to investigate and increase the production of newly discovered natural myxochelins in their native producers. mdpi.com For instance, in the myxobacterium Corallococcus sp., feeding the culture with nicotinic acid or nicotinamide (B372718) was used to probe the biosynthetic origin of myxochelins N1–N3 and to increase their yields for structural elucidation and bioactivity testing. mdpi.comresearchgate.net
Chemoenzymatic Synthesis of this compound and Derivatives
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical synthesis. This hybrid approach can offer efficient routes to complex molecules and their derivatives. For myxochelins, chemoenzymatic procedures have been developed to prepare the natural compounds and their analogs for subsequent biological evaluation and structure-activity relationship studies. unimi.it
A key step in this process often involves the enzymatic synthesis of activated precursors. For example, enzymes like benzoate-CoA ligase (BadA) can be used to catalyze the formation of Coenzyme A (CoA) thioesters from various carboxylic acids. nih.gov These acyl-CoA derivatives are activated "starter" units that can then be used in subsequent steps, which may be either enzymatic or purely chemical, to build the final myxochelin scaffold. nih.gov This method allows for the creation of diverse precursors that can be incorporated to generate a library of myxochelin derivatives.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of analogs, researchers can identify the key functional groups and structural features required for a desired effect, guiding the design of more potent and selective compounds. uni-saarland.de
For this compound and its analogs, SAR studies have primarily focused on their activity as inhibitors of human 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. mdpi.com A study involving a subset of ten precursor-directed biosynthesis-derived analogs revealed that replacing the catechol moieties in this compound and the related pseudochelin A significantly affected their inhibitory activity. nih.govebi.ac.uk This work identified pseudochelin A as the most potent 5-LOX inhibitor among the tested natural compounds, while myxochelin A was the least active. nih.govebi.ac.ukresearchgate.net
In a different therapeutic area, myxochelin analogues have been evaluated as potential antimetastatic agents. researchgate.net A series of synthetic analogs were evaluated for their ability to inhibit the invasion of murine colon carcinoma cells. researchgate.net This research identified an analog, designated (S)-6, which possesses a carbamoyl (B1232498) group at the C-1 position, as the most potent anti-invasive agent in the series, highlighting it as a promising lead for further development. researchgate.net
Below is a table summarizing key findings from SAR studies on this compound analogues.
| Compound Class | Modification | Biological Target/Assay | Key Finding | Reference(s) |
| This compound / Pseudochelin A Analogues | Replacement of catechol moieties with other aryl carboxylic acids | Human 5-lipoxygenase (5-LOX) | Bioactivity was variably affected depending on the replacement. | nih.gov, ebi.ac.uk, researchgate.net |
| Natural Myxochelins | Comparison of Myxochelin A, this compound, Pseudochelin A | Human 5-lipoxygenase (5-LOX) | Pseudochelin A is the most potent inhibitor; Myxochelin A is the least active. | nih.gov, ebi.ac.uk, researchgate.net |
| Synthetic Myxochelin Analogues | Addition of a carbamoyl group at C-1 | Invasion of murine colon 26-L5 carcinoma cells | Compound (S)-6 was the most potent anti-invasive agent among those tested. | researchgate.net |
Biological Activities and Mechanisms of Action
Iron Homeostasis and Siderophore Functionontosight.ainih.govmdpi.comcapes.gov.brnih.govmdpi.com
Myxochelin B plays a vital role in maintaining iron homeostasis for the myxobacteria that produce it, such as Stigmatella aurantiaca and Myxococcus xanthus. mdpi.comcapes.gov.brmdpi.com As a siderophore, its primary function is to scavenge ferric iron (Fe³⁺) from the environment, a critical process for microbial viability, especially in iron-limited conditions. ontosight.aimdpi.comresearchgate.net The production of myxochelins, including this compound, is a key strategy for these bacteria to acquire this essential nutrient. researchgate.netasm.org
This compound is classified as a catecholate siderophore due to the presence of two 2,3-dihydroxybenzoyl groups in its structure. mdpi.comasm.org These moieties are the primary sites for the high-affinity chelation of ferric iron (Fe³⁺). ontosight.aimdpi.comunimi.it The molecule effectively sequesters iron from the environment, forming a stable complex that can then be recognized and taken up by the bacterial cell. pnas.org The high binding affinity of this compound is thought to give the producing myxobacteria a competitive advantage in environments where iron is scarce, allowing it to effectively compete with other microorganisms. uni-saarland.denih.gov
The uptake of the iron-myxochelin complex is a regulated process involving a specific transport system. In Gram-negative myxobacteria, the uptake of the ferrisiderophore complex is mediated by TonB-dependent transporters located in the outer membrane. oup.comfrontiersin.org Once inside the periplasm, the complex is transported into the cytoplasm.
The release of iron from the this compound complex within the bacterial cell is accomplished through a reductive mechanism. asm.org An NADPH-dependent ferric siderophore reductase, encoded by the mxcB gene, is responsible for reducing the ferric (Fe³⁺) iron to its ferrous (Fe²⁺) state. asm.org This change in oxidation state weakens the affinity of the iron for the siderophore, leading to its release into the cytoplasm where it can be utilized for various metabolic processes. asm.org The biosynthesis of this compound itself is a complex process involving a non-ribosomal peptide synthetase (NRPS) system encoded by the mxc gene cluster. capes.gov.brresearchgate.netpnas.org Specifically, the aminotransferase MxcL is required for the formation of this compound. ebi.ac.ukcapes.gov.br
Iron Chelation Mechanisms (Fe3+ affinity)
Antimicrobial Activitiesresearchgate.netresearchgate.netresearchgate.netnih.gov
The potent iron-chelating ability of this compound is also the basis for its antimicrobial activities. researchgate.net By sequestering iron, it can create an iron-deficient environment for competing microbes, thereby inhibiting their growth. nih.gov
Myxochelins have demonstrated activity against certain bacteria. Myxochelin A, a closely related compound, shows weak activity against some Gram-positive bacteria such as Bacillus cereus, Staphylococcus aureus, and Micrococcus luteus, but is not active against Gram-negative bacteria. caymanchem.commedchemexpress.comjst.go.jp this compound has been reported to have antibacterial activity against Salmonella typhimurium. mdpi.comnih.gov A synthetically modified derivative, this compound-succinate, exhibited modest antibacterial activity against Micrococcus luteus but was inactive against the tested Gram-negative strains. researchgate.netnih.gov
Table 1: Antibacterial Activity of this compound and its Derivative
| Compound | Test Organism | Activity |
| This compound | Salmonella typhimurium | Active mdpi.comnih.gov |
| This compound-succinate | Micrococcus luteus | Modest Activity researchgate.net |
| This compound-succinate | Gram-negative bacteria | Inactive researchgate.net |
While Myxochelin A is reported to be inactive against fungi, a succinylated derivative of this compound, this compound-succinate, has been shown to exhibit antifungal growth inhibition. caymanchem.comresearchgate.netpreprints.org
The primary proposed mechanism for the antimicrobial action of this compound is iron sequestration. nih.govnih.gov By binding available iron with high affinity, it deprives other microorganisms of this essential nutrient, thereby inhibiting their growth and proliferation. nih.gov The presence of both 2,3-dihydroxybenzoyl moieties is crucial for this iron competition-based activity. nih.gov
In addition to iron sequestration, myxochelins have been found to inhibit human 5-lipoxygenase (5-LO). mdpi.comresearchgate.netcaymanchem.com This enzyme is involved in inflammatory processes, and its inhibition is the basis for the observed anti-inflammatory and potential antitumor activities of these compounds, rather than their direct antimicrobial effects. mdpi.comnih.govcaymanchem.com
Antifungal Activities
Antitumor and Cytotoxic Activities
This compound and its related compounds have demonstrated a range of biological activities that suggest potential applications in oncology. These activities include the inhibition of key enzymes involved in inflammation and cancer progression, direct cytotoxicity against various cancer cell lines, and the ability to interfere with the metastatic process.
Inhibition of Human 5-Lipoxygenase (5-LO)
A significant aspect of the antitumor activity of myxochelins is their ability to inhibit human 5-lipoxygenase (5-LO). researchgate.net This enzyme is crucial in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.gov The inhibition of 5-LO is considered a molecular target for the myxochelins' antiproliferative effects, particularly against leukemic cells. nih.gov
While research has extensively covered the broader myxochelin family, Myxochelin A, a closely related analogue, is a potent inhibitor of 5-LO. researchgate.net Pharmacological testing identified human 5-lipoxygenase as a molecular target for myxochelins. nih.gov Specifically, Myxochelin A was found to efficiently inhibit 5-LO activity with a half-maximal inhibitory concentration (IC₅₀) of 1.9 μM. nih.govmedchemexpress.eu This inhibition of 5-LO is believed to be connected to the strong anticancer activity observed in myxochelins. nih.gov The antileukemic properties of myxochelins are explained through this inhibitory mechanism. researchgate.net Studies on analogues have shown that replacing the catechol groups in this compound can alter its bioactivity, indicating the importance of this structural feature for its enzyme-inhibiting properties. researchgate.net
Table 1: Inhibition of Human 5-Lipoxygenase (5-LO) by Myxochelin A
| Compound | Target Enzyme | IC₅₀ Value |
| Myxochelin A | Human 5-Lipoxygenase (5-LO) | 1.9 μM |
Anti-metastatic Potential (e.g., Inhibition of Matrix Metalloproteinases MMP-2 and MMP-9)
Matrix metalloproteinases (MMPs), particularly gelatinases MMP-2 and MMP-9, are key enzymes in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. mdpi.comijbs.com Elevated expression of MMP-2 and MMP-9 in colorectal cancer is correlated with poor prognosis. nih.gov Therefore, inhibitors of these enzymes are considered promising candidates for anti-metastatic therapy. mdpi.comnih.gov
Research into the anti-invasive properties of myxochelins has shown potential in this area. While direct studies on this compound are limited, its analogue Myxochelin A has been shown to inhibit the gelatinase activities of both MMP-2 and MMP-9. researchgate.net In one study, Myxochelin A demonstrated a 35% inhibition of MMP-2 and a 39% inhibition of MMP-9 at a concentration of 2.5 μM. researchgate.net These anti-invasive properties are thought to be a result of this inhibition of matrix metalloproteinases. researchgate.net A synthetic analogue of myxochelin was found to be a potent anti-invasive agent that also inhibited the activities of MMP-2 and MMP-9. researchgate.net
Table 2: Inhibition of Matrix Metalloproteinases (MMPs) by Myxochelin A
| Compound | Target Enzyme | Concentration | % Inhibition |
| Myxochelin A | MMP-2 | 2.5 µM | 35% |
| Myxochelin A | MMP-9 | 2.5 µM | 39% |
Cytotoxicity against Cancer Cell Lines (e.g., colon cancer, leukemic cells)
Myxochelins have demonstrated direct cytotoxic and antiproliferative effects against several human cancer cell lines. mdpi.com A derivative, myxochelin-B-succinate, exhibited moderate cytotoxic activity against selected human cancer cell lines. researchgate.netdntb.gov.ua
The related compound, Myxochelin A, has been more extensively studied and shows notable activity. It has been reported to inhibit the growth of various cancer cell lines. mdpi.com Specifically, Myxochelin A is cytotoxic to 26-L5 colon cancer cells at a concentration of 3 μg/mL. medchemexpress.eu It also inhibits the invasion of murine colon carcinoma 26-L5 cells at non-cytotoxic concentrations. jmchemsci.com Furthermore, extracts from the myxobacterium Pyxidicoccus fallax, which led to the isolation of Myxochelin A, showed antiproliferative effects on leukemic K-562 cells. nih.gov This activity was directly linked to Myxochelin A, which reduced the proliferation of K-562 cells at concentrations similar to those required for 5-LO inhibition. nih.gov
Table 3: Cytotoxic Activity of Myxochelin Compounds
| Compound/Derivative | Cell Line | Type of Cancer | Observed Effect |
| Myxochelin-B-succinate | Selected human cancer cell lines | Not specified | Moderate cytotoxic activity researchgate.netdntb.gov.ua |
| Myxochelin A | 26-L5 | Colon Cancer | Cytotoxic at 3 μg/mL medchemexpress.eu |
| Myxochelin A | K-562 | Leukemic Cells | Antiproliferative nih.gov |
Other Biological Activities
Anti-inflammatory Properties (indirectly through pseudochelin A, a derivative)
This compound serves as a biosynthetic precursor to pseudochelin A, a derivative that has been reported to possess potent anti-inflammatory properties. researchgate.netresearchgate.net The transformation from this compound to pseudochelin A involves an intramolecular cyclization to form a characteristic 4,5-dihydroimidazole moiety. researchgate.netdtu.dk This reaction is catalyzed by the enzyme MxcM, which generates the imidazoline (B1206853) ring. researchgate.netresearchgate.net
However, there are conflicting reports regarding the anti-inflammatory activity of pseudochelin A. While some studies highlight its potent anti-inflammatory properties, researchgate.netresearchgate.net other research, which involved isolating pseudochelin A from the marine bacterium Pseudoalteromonas piscicida S2040, found that it did not display anti-inflammatory activity in the specific bioassays conducted. dtu.dkusp.ac.fj This suggests that the observed activity may be dependent on the specific biological context or assay used.
Ecological and Evolutionary Aspects
Role in Myxobacterial Life Cycle and Social Behaviors
Myxobacteria are known for their remarkably complex and social lifestyle, which includes coordinated swarming motility, "wolf-pack" predation on other microbes, and the formation of multicellular fruiting bodies under starvation conditions. uni-saarland.demdpi.commdpi.comresearchgate.net These intricate behaviors are metabolically demanding and intrinsically linked to the bacterium's ability to acquire essential nutrients from its environment, most notably iron. Myxochelin B, as a key siderophore, plays a critical role in sustaining these social activities by ensuring a steady supply of iron.
The myxobacterial life cycle involves transitions between vegetative growth as single cells or swarms and a multicellular developmental program triggered by nutrient limitation. uni-saarland.devt.edupsu.edu During vegetative growth, myxobacteria glide on solid surfaces, forming swarms to collectively search for and prey upon other microorganisms. mdpi.com This predatory behavior involves the secretion of lytic enzymes and antimicrobial secondary metabolites to lyse prey cells. uni-saarland.deresearchgate.netfrontiersin.org Iron is a crucial cofactor for many of the enzymes involved in these processes. The production of myxochelins is upregulated during predation, indicating their importance in this competitive interaction. nih.gov Studies have shown that disrupting the myxochelin biosynthesis pathway results in significant growth defects under iron-limiting conditions, thereby impairing the ability of the myxobacteria to thrive and compete. researchgate.net
When faced with starvation, myxobacteria initiate a developmental program where thousands of cells aggregate to form elaborate, macroscopic fruiting bodies. researchgate.netvt.edupsu.edu Within these structures, a subpopulation of cells differentiates into dormant, environmentally resistant myxospores. mdpi.compsu.edu This entire process, from aggregation to sporulation, is a cooperative and energy-intensive undertaking that relies on intercellular signaling. psu.edu The C-signal, a key developmental signal, works in a dose-dependent manner to orchestrate the stages of aggregation, rippling, and sporulation. psu.edu The ability to acquire scarce resources like iron via this compound is fundamental to successfully completing this developmental cycle, as it underpins the metabolic activity required for cell movement, differentiation, and the synthesis of protective molecules for the spores. psu.edu Novel iso-branched ether lipids have been identified as specific markers for developmental sporulation in Myxococcus xanthus. uni-saarland.de
Distribution of Myxochelin Biosynthesis Genes Across Microbial Taxa
The genetic blueprint for myxochelin biosynthesis is not confined to myxobacteria, though it is widespread within this phylum. researchgate.net Analysis of microbial genomes reveals a fascinating distribution pattern for the myxochelin biosynthetic gene cluster (mxc), suggesting a history of vertical inheritance combined with horizontal gene transfer.
Within the Myxococcota phylum, the mxc gene cluster is highly conserved and present in most sequenced species, particularly within the suborder Cystobacterineae, but also found in members of Nannocystineae and Sorangiineae. mdpi.comfrontiersin.org Its consistent presence across diverse myxobacterial genera suggests it is an ancestral trait that has been maintained due to its vital function in iron acquisition. biorxiv.org However, the cluster is notably absent in all sequenced Nannocystis strains, which possess alternative siderophore systems to fulfill their iron scavenging needs. researchgate.netfrontiersin.org
Beyond myxobacteria, myxochelin biosynthesis genes have been identified in other, taxonomically distinct bacteria. nih.gov For instance, the marine bacterium Pseudoalteromonas piscicida S2040 was found to produce myxochelins A and B, along with a derivative named pseudochelin A. nih.gov The presence of the mxc regulon in Pseudoalteromonas and a few actinomycetes—both of which can share soil habitats with myxobacteria—points towards horizontal gene transfer as a likely mechanism for its dissemination. nih.gov This transfer allows bacteria to rapidly acquire a proven and effective iron uptake system. The table below summarizes the known distribution of myxochelin-producing capabilities.
| Microbial Group | Presence of Myxochelin Biosynthesis Genes | Representative Genera/Species | Notes |
|---|---|---|---|
| Myxobacteria (Suborder Cystobacterineae) | Widespread/Common | Myxococcus, Stigmatella, Corallococcus | Considered a conserved, ancestral trait. mdpi.combiorxiv.org |
| Myxobacteria (Suborder Sorangiineae) | Present | Sorangium | Genes identified in species like S. cellulosum. researchgate.net |
| Myxobacteria (Suborder Nannocystineae) | Largely Absent | Nannocystis | These strains utilize alternative siderophore systems. frontiersin.org |
| Gammaproteobacteria | Present | Pseudoalteromonas piscicida | Likely acquired via horizontal gene transfer. nih.govnih.gov |
| Actinomycetes | Rare | Not specified | Restricted occurrence suggests horizontal gene transfer from soil-dwelling myxobacteria. nih.gov |
Evolutionary Drivers for Siderophore Production
The evolution and maintenance of siderophore production, including that of this compound, are driven by intense selective pressures related to the bioavailability of iron and microbial competition. nih.gov Iron is essential for numerous cellular processes, but in many environments, it exists in an insoluble ferric (Fe³⁺) form, making it difficult for microorganisms to acquire. Siderophores represent a powerful evolutionary adaptation to overcome this scarcity. pnas.orgpreprints.org
A primary driver for siderophore evolution is interspecific competition . In complex microbial communities, the ability to efficiently scavenge limited iron can determine which species thrive and which are outcompeted. nih.gov By producing high-affinity siderophores like myxochelins, a bacterium can effectively sequester iron from its surroundings, making it unavailable to competitors that lack the specific receptors to uptake the iron-siderophore complex. nih.gov
The production of siderophores that are secreted into the environment introduces a unique evolutionary dynamic related to social cooperation and conflict . Siderophores can be considered "public goods" because they are costly for the producer cell but can potentially benefit any nearby cell—including competitors—that has the appropriate transporter to hijack the iron-laden siderophore. pnas.orgnih.gov This creates an evolutionary vulnerability to "cheaters," which are strains that lose the ability to produce siderophores but retain the ability to use those made by others. pnas.org These cheaters avoid the metabolic cost of production and can potentially outcompete the cooperating producers, leading to complex population dynamics. pnas.orgnih.gov
The physical structure of the habitat also acts as a significant evolutionary driver. researchgate.net In structured environments like soil, where myxobacteria are abundant, cell movement is restricted. researchgate.net This spatial structure helps ensure that the benefits of producing a diffusible public good like a siderophore are more likely to be reaped by the producer or its close kin, thus favoring the evolution of cooperation. researchgate.net In contrast, in less structured, aquatic environments, highly diffusible siderophores might be lost before they can be recaptured, potentially selecting for siderophores that remain more closely associated with the cell surface. researchgate.net The evolution of siderophore-mediated iron acquisition is therefore a multifaceted process shaped by the interplay of nutrient limitation, microbial warfare, and the social dynamics of cooperation and cheating. nih.govpnas.org
Biotechnological and Research Applications
Genetic Engineering for Enhanced Production and Diversification
Genetic engineering has been a cornerstone for overcoming the limitations of natural production and for expanding the chemical diversity of the myxochelin family. By manipulating the biosynthetic gene cluster (mxc), researchers have successfully enhanced yields and created a variety of new derivatives.
The transfer of biosynthetic gene clusters into more tractable host organisms, known as heterologous expression, is a key strategy for studying and producing complex natural products like Myxochelin B. nih.gov Escherichia coli and Myxococcus xanthus have emerged as primary chassis for this purpose.
Myxococcus xanthus, a native producer of myxochelins, serves as a highly effective and metabolically proficient host for in vivo studies and production enhancement. nih.govnih.gov Its familiarity with the necessary precursors and metabolic cofactors makes it an attractive alternative to other hosts. nih.govmdpi.com Genetic tools have been developed to manipulate M. xanthus, including the use of replicative expression plasmids to introduce new genes without chromosomal integration. nih.govnih.govasm.org For instance, the myxochelin biosynthetic gene cluster from Stigmatella aurantiaca has been successfully expressed in M. xanthus. nih.gov Furthermore, genome-reduced strains of other proteobacteria, such as Schlegelella brevitalea, have been engineered and shown to produce myxochelins A and B at significantly higher yields (up to 13.8-fold for this compound) compared to the wild-type strain, demonstrating the potential of chassis optimization. nih.gov
| Host Organism | Purpose | Key Findings | Citations |
| Escherichia coli | In vitro reconstitution of biosynthesis | Enabled biochemical characterization and successful assembly of myxochelin A from precursors using purified enzymes (MxcE, MxcF, MxcG). pnas.org Used to produce recombinant MxcM enzyme for in vitro conversion of this compound. nih.govasm.org | pnas.orgnih.govasm.org |
| Myxococcus xanthus | Heterologous expression and pathway engineering | A native producer used as a host to express genes from other bacteria, such as the mxcM gene to produce pseudochelin A from this compound. nih.govnih.govasm.org Its metabolic proficiency makes it an ideal chassis for manipulating myxochelin pathways. nih.govmdpi.com | nih.govnih.govmdpi.comasm.org |
| Schlegelella brevitalea | Enhanced heterologous production | A genome-reduced mutant (DT8) served as a robust chassis, showing a 13.8-fold increase in this compound production compared to the wild type. | nih.gov |
| Streptomyces albus | Gene cluster identification | An engineered strain was used as a host to screen environmental DNA libraries, leading to the functional identification of a myxochelin biosynthetic gene cluster. | nih.gov |
The inherent flexibility of the myxochelin biosynthetic enzymes has been exploited to generate novel analogues. Pathway engineering, particularly through precursor-directed biosynthesis (PDB) and combinatorial biosynthesis, allows for the creation of derivatives with modified structures and potentially new biological activities. mdpi.com
The adenylation domain MxcE, which activates and loads the initial aryl carboxylic acid onto the assembly line, has demonstrated significant substrate promiscuity. mdpi.combenagen.com This allows it to accept various benzoic acid derivatives in place of the natural precursor, 2,3-dihydroxybenzoic acid (DHBA). mdpi.com By feeding structurally diverse aryl carboxylic acids to engineered strains of M. xanthus, researchers have produced numerous this compound analogues. nih.govresearchgate.net For example, a recombinant M. xanthus strain was used to generate ten new analogues of this compound and pseudochelin A by supplying various substituted benzoic acids. nih.govresearchgate.net
Combinatorial biosynthesis involves introducing genes from other pathways to create hybrid products. A key example is the heterologous expression of the gene mxcM from Pseudoalteromonas piscicida in a this compound-producing strain of M. xanthus. nih.govasm.org The MxcM enzyme is an imidazoline (B1206853) synthase that catalyzes the intramolecular cyclization of the β-aminoethyl amide group in this compound, converting it into a new derivative, pseudochelin A. nih.govasm.orgresearchgate.net This demonstrated that a single heterologous enzyme could be used to further modify the myxochelin scaffold. nih.gov These engineered strains provide a platform for generating a wide array of myxochelin derivatives for further study. researchgate.net
| Engineering Strategy | Target Enzyme/Pathway | Precursors/Genes Added | Resulting Analogues | Citations |
| Precursor-Directed Biosynthesis (PDB) | MxcE (Adenylation Domain) | Halogen- and hydroxyl-substituted benzoic acids, heteroaromatic carboxylic acids. mdpi.commdpi.comnih.gov | Over 14 analogues of this compound and related compounds. nih.govresearchgate.net Nicotinic acid-containing myxochelins. mdpi.combenagen.com | mdpi.commdpi.combenagen.comnih.govresearchgate.net |
| Combinatorial Biosynthesis | This compound pathway + heterologous enzyme | mxcM gene from P. piscicida | Pseudochelin A (an imidazoline-containing derivative of this compound). nih.govasm.org | nih.govasm.orgresearchgate.net |
| Gene Deletion & PDB | Deletion of DHBA biosynthesis genes | Analogs of natural intermediates | A mutasynthesis approach used to generate further diversity. | nih.gov |
Heterologous Expression Systems (e.g., E. coli, Myxococcus xanthus)
Potential for Biocatalysis
Enzymes from the myxochelin pathway possess characteristics that make them promising candidates for biocatalysis. The enzyme MxcM, which converts this compound into pseudochelin A, is a particularly notable example. researchgate.net MxcM is an imidazoline synthase from the amidohydrolase superfamily that forms a heterocycle through an intramolecular condensation reaction. asm.orgresearchgate.net
Biochemical characterization of MxcM has revealed several valuable properties. It is highly active in diverse organic solvents and concentrated salt solutions, demonstrating significant stability. researchgate.netresearchgate.net This robustness is a desirable trait for industrial biocatalysts, which often need to function under harsh reaction conditions. Furthermore, MxcM has shown the ability to introduce imidazoline rings into derivatives of its natural substrate, this compound, indicating a degree of substrate flexibility that could be exploited for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Given that heterocycles are crucial structural motifs in many pharmaceutical drugs, the solvent-stable and halotolerant nature of MxcM makes it a valuable enzyme for potential use in manufacturing fine chemicals and drug intermediates. researchgate.net
Investigative Tools for Microbial Metabolism and Iron Homeostasis
This compound, as a siderophore, is intrinsically linked to iron metabolism and serves as an excellent tool for investigating iron homeostasis in bacteria. nih.govasm.org Siderophores are secreted by microorganisms under iron-deficient conditions to scavenge ferric iron from the environment. frontiersin.orgresearchgate.net The production of this compound is a direct response to iron limitation, and studying the regulation of its biosynthetic gene cluster provides insight into how bacteria sense and adapt to their environment. researchgate.net
Disruption of the myxochelin biosynthesis pathway has been shown to cause severe growth defects in myxobacteria under iron-limiting conditions, confirming its critical role in microbial viability. researchgate.net By monitoring the expression of the mxc genes and the production levels of Myxochelin A and B, researchers can study the complex regulatory networks that govern iron acquisition. frontiersin.org This makes the myxochelin system a model for understanding siderophore-mediated iron transport and the competitive interactions between different microbial species for this essential nutrient. frontiersin.org
Development of Research Models for Biological Mechanisms
The myxochelin biosynthetic system has been developed into a powerful research model for exploring fundamental biological mechanisms, particularly in the realm of natural product biosynthesis. nih.govbenagen.com The in vitro reconstitution and heterologous expression of the pathway have provided deep insights into the function of non-ribosomal peptide synthetases (NRPSs). pnas.org
Specifically, the system was used to characterize a previously unknown type of reductive release mechanism from an NRPS. pnas.org The reductase (Red) domain of the MxcG enzyme was shown to perform a four-electron reduction of the carrier protein-bound thioester intermediate, first to an aldehyde and then to the alcohol found in myxochelin A. nih.gov Subsequent studies demonstrated that this aldehyde intermediate is a crucial branch point in the pathway, where it can either be reduced to myxochelin A or undergo transamination by the enzyme MxcL to form this compound. nih.govcapes.gov.br The relative levels of Myxochelin A and B are controlled by the direct competition between the MxcG reductase domain and the MxcL aminotransferase for this free aldehyde intermediate. nih.gov These findings have established the myxochelin pathway as a key model for understanding enzymatic control, off-loading mechanisms, and the diversification of products in NRPS assembly lines. pnas.orgbenagen.com
Future Research Directions
Elucidation of Regulatory Mechanisms of Myxochelin B Biosynthesis
The production of myxochelins is tightly controlled in response to iron availability. researchgate.netoup.com While the core biosynthetic pathway is known, the intricate regulatory networks governing the expression of the myxochelin biosynthetic gene cluster (BGC) remain to be fully elucidated. acs.orgnih.gov
Future research should focus on identifying and characterizing the specific transcription factors and regulatory elements that modulate the expression of the mxc genes. nih.gov In many bacteria, the Ferric Uptake Regulator (Fur) protein acts as a primary repressor of siderophore biosynthesis in iron-replete conditions. oup.comnih.gov Studies in Myxococcus xanthus have implicated a Fur-like protein, FurA, as the master regulator of siderophore production. oup.com Investigating the precise binding sites and regulatory cascades controlled by FurA and other potential regulators will provide a more complete picture of how this compound synthesis is controlled. Understanding these mechanisms is crucial for potentially manipulating production levels for biotechnological applications. nih.gov
Discovery of Underexplored Myxochelin Derivatives
Myxobacteria are a rich and still largely untapped source of novel natural products. benagen.comhelmholtz-hips.de While myxochelins A and B are the most well-known, recent discoveries have highlighted the existence of a broader family of myxochelin-related compounds. mdpi.comresearchgate.netmdpi.com
Key areas for future exploration include:
Genome Mining: Systematic analysis of myxobacterial genomes can reveal novel or variant mxc BGCs, hinting at the production of new derivatives. benagen.comacs.org This approach has already led to the identification of myxochelin BGCs in a wide range of myxobacterial genera. benagen.com
Cultivation of Underexplored Strains: Many myxobacterial strains, particularly those from unique ecological niches like marine environments, remain uncultivated or have not been screened for secondary metabolite production. beilstein-journals.orgfrontiersin.org Exploring these untapped resources could lead to the discovery of entirely new myxochelin structures.
Precursor-Directed Biosynthesis (PDB): The promiscuity of enzymes in the myxochelin pathway, such as MxcE, can be exploited to generate novel analogues by feeding the producing organism with non-native precursor molecules. mdpi.commdpi.com This technique has already been successfully used to create nicotinic acid-containing myxochelins. mdpi.com
A notable recent discovery is this compound-succinate, a derivative with a succinyl group attached to its primary amine. nih.govresearchgate.netpreprints.org This unique modification opens up questions about the enzymatic or non-enzymatic processes responsible for such decorations and their impact on the compound's biological activity. researchgate.net Other discovered derivatives include those where the typical 2,3-dihydroxybenzoic acid (DHBA) moiety is replaced by nicotinic acid or a 4,5-dihydroimidazole group. mdpi.commdpi.com
| Discovered Myxochelin Derivatives | Producing Organism(s) | Key Structural Feature | Reference(s) |
| Myxochelin A | Angiococcus disciformis, Stigmatella aurantiaca, Myxococcus xanthus | Contains a primary alcohol instead of a primary amine. | mdpi.comcaymanchem.com |
| This compound-succinate | Myxobacterium strain MSr12020 | Succinyl group at the primary amine. | nih.govresearchgate.netpreprints.org |
| Myxochelins N1, N2, N3 | Corallococcus sp. MCy9049 | Feature a nicotinic acid moiety instead of one DHBA group. | mdpi.com |
| Pseudochelin A | Pseudoalteromonas piscicida S2040 | Contains a 4,5-dihydroimidazole moiety. | asm.org |
Advanced Mechanistic Studies of Biological Activities
Myxochelin A, a closely related compound, has been shown to inhibit human 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. mdpi.comcaymanchem.com this compound-succinate has demonstrated antibacterial and moderate cytotoxic activity against human cancer cell lines. nih.govresearchgate.net However, the precise molecular mechanisms underlying these activities are not fully understood.
Future studies should employ a range of biochemical and cell-based assays to:
Identify Molecular Targets: Determine the specific cellular components with which this compound and its derivatives interact to exert their biological effects.
Elucidate Structure-Activity Relationships (SAR): Systematically test a panel of natural and synthetic myxochelin analogues to understand how different functional groups contribute to their biological activity. researchgate.net This will be crucial for designing more potent and selective compounds.
Investigate Iron-Independent Activities: While the primary role of myxochelins is iron chelation, it is important to investigate biological activities that are independent of this function, as suggested by the activity of derivatives lacking full iron-chelating capabilities. mdpi.com
Exploration of Additional Ecological Roles
The primary ecological function of this compound is to act as a siderophore, scavenging essential iron from the environment to support the growth of the producing myxobacterium. ontosight.aiontosight.ai This is particularly important in competitive microbial communities where iron is a limiting nutrient. oup.comnih.gov
However, there are likely other, more subtle ecological roles for this compound. Future research could investigate:
Interspecies Signaling: Whether this compound can act as a signaling molecule, influencing the behavior or gene expression of other microorganisms in the vicinity.
Role in Predation: Myxobacteria are known predators of other microbes. researchgate.netnih.gov Studies have shown that siderophore production is upregulated during predation, suggesting that iron competition is a key strategy in these interactions. oup.comnih.gov Further investigation is needed to understand the specific role of this compound in the "wolf-pack" predatory strategy of myxobacteria. researchgate.net
Modulation of Host-Microbe Interactions: In environments where myxobacteria interact with plants or other higher organisms, this compound could play a role in modulating these relationships through its iron-chelating properties.
Rational Design of this compound Analogues for Targeted Research Applications
The structural simplicity of the myxochelin scaffold relative to other complex natural products makes it an attractive target for chemical synthesis and modification. mdpi.comresearchgate.net The rational design and synthesis of this compound analogues can provide powerful tools for a variety of research applications.
Future efforts in this area could focus on:
Developing Potent and Selective Enzyme Inhibitors: Based on SAR studies, analogues could be designed to have enhanced inhibitory activity against specific targets like 5-LO or other enzymes implicated in disease. researchgate.net
Creating Fluorescent Probes: Attaching fluorescent tags to the this compound scaffold could create probes for visualizing iron distribution in biological systems or for studying the uptake and trafficking of the siderophore itself.
Bioremediation Agents: The ability of myxochelins to bind heavy metals could be harnessed by designing analogues with enhanced affinity and selectivity for specific environmental contaminants. ontosight.ai
Synthetic efforts have already produced a range of myxochelin analogues, including those with modified aromatic scaffolds and hexadentate versions (myxochelins C-F). mdpi.comresearchgate.netmdpi.com These synthetic endeavors, combined with biotechnological approaches like precursor-directed biosynthesis, will be instrumental in fully exploring the chemical space around the this compound core and unlocking its full potential for research and beyond. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
